molecular formula C10H8Cl2N2O B8580815 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 56967-27-2

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B8580815
CAS No.: 56967-27-2
M. Wt: 243.09 g/mol
InChI Key: KZSORONFJRGEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, a methyl group at the 1 position, and a dihydro-1,4-benzodiazepin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

    Methylation: The methyl group at the 1 position is introduced via alkylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological targets such as GABA receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects observed with benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

    Oxazepam: 7-chloro-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one.

    Lorazepam: 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.

Uniqueness

5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which may influence its pharmacological profile and receptor binding affinity compared to other benzodiazepines.

Properties

CAS No.

56967-27-2

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

5,7-dichloro-1-methyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C10H8Cl2N2O/c1-14-8-3-2-6(11)4-7(8)10(12)13-5-9(14)15/h2-4H,5H2,1H3

InChI Key

KZSORONFJRGEQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 1 L 2-neck RBF equipped with mechanical stir, condenser and N2 inlet, C1 (42.5 g, 0.189 mol) was suspended into 400 mL of toluene. To this was added N,N-dimethylanaline (45.5 g. 0.375 mol) followed by the addition of POCl3 (29 g, 0.189 mol) and the reaction mixture stirred for 3 minutes at room temperature (RT). Reaction flask was placed in a 90° C. oil bath and the reaction mixture stirred/heated for 7 h and then at RT for 9 h. The reaction was quenched by adding 500 mL of ice water and stirred for 15 min. Organic layer was separated and quickly washed with cold 0.5 M HCl (300 mL), cold water (300 mL), and then cold saturated NaHCO3 (300 mL). Organic layer was dried (MgSO4), filtered and concentrated on a rotary evaporator to give 40 g of yellow solid. Yield 87.5%. 1H NMR (300 MHz, DMSO-d6) δ 3.25 (s, 3H), 3.8-3.9 (s, 1H, br), 4.3-4.4 (s, 1H, br), 7.4 (d, 1H), 7.7-7.8 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
42.5 g
Type
reactant
Reaction Step One
Name
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
87.5%

Synthesis routes and methods II

Procedure details

In a 1 L 2 neck RBF equipped with mechanical stir, condenser and N2 inlet, 7-chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (42.5 g, 0.189 mol) was suspended into 400 ml, of toluene. To this was added N,N-dimethylanaline (45.5 g. 0.375 mol) followed by the addition of POCl3 (29 g, 0.189 mol) and the reaction mixture stirred for 3 min (RT). Reaction flask was placed in a 90° C. oil bath and the reaction mixture stirred/heated for 7 h and then at RT for 9 h. Reaction was quenched by adding 500 mL of ice water and stirred for 15 min. Organic layer was separated and quickly washed with cold 0.5 M HCl (300 mL), cold water (300 mL), and then cold saturated NaHCO3 (300 mL). Organic layer was dried (MgSO4), filtered and concentrated on a rotary evaporator to give 40 g of yellow solid. Yield 87.5%. 1H NMR (300 MHz, DMSO-d6) δ 3.25 (s, 3H), 3.8-3.9 (s, 1H, br), 4.3-4.4 (s, 1H, br), 7.4 (d, 1H), 7.7-7.8 (m, 2H).
[Compound]
Name
2
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Name
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87.5%

Synthesis routes and methods III

Procedure details

As illustrated in the scheme above, 7-chloro-3,4-dihydro-1-methyl-1H-1,4-benzodiazepine-2,5-dione (5.00 g, 22.3 mmol) was suspended in POCl3 (100 mL) and heated at 100° C. for 30 min. The reaction was cooled and concentrated in vacuo. Traces of POCl3 were removed by adding toluene and concentrating the mixture in vacuo (2×). The residue was dissolved in CH2Cl2, the solution was cooled to 0° C., and Et3N (6.8 mL, 48.8 mmol) was added dropwise. The mixture was stirred for 1 h and allowed to slowly warm to room temperature, and was then concentrated in vacuo once again. The residue was purified by silica gel column chromatography (5:1 CH2Cl2:EtOAc+0.5% Et3N) to provide the title compound as an orange solid (4.68 g, 86%). 1H-NMR (CDCl3): δ 7.79 (d, J=2.5 Hz, 1H), 7.55 (dd, J=2.4 Hz, J=8.9 Hz, 1H), 7.23 (d, J=8.8 Hz, 1H), 4.67 (br s, 1H), 3.72 (br s, 1H), 3.39 (s, 3H). MS (ESI) (M+H)+=243.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.